![molecular formula C24H26N2O3S B2664989 {4-[(4-Isobutylphenyl)sulfonyl]-3-quinolyl}(1-pyrrolidinyl)methanone CAS No. 1358669-55-2](/img/structure/B2664989.png)
{4-[(4-Isobutylphenyl)sulfonyl]-3-quinolyl}(1-pyrrolidinyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound {4-[(4-Isobutylphenyl)sulfonyl]-3-quinolyl}(1-pyrrolidinyl)methanone appears to be a complex organic molecule. It contains several functional groups, including an isobutylphenyl group, a sulfonyl group, a quinolyl group, and a pyrrolidinyl group1. However, without more specific information, it’s difficult to provide a detailed description of this compound1.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the isobutylphenyl group could potentially be introduced through a reaction with 4-isobutylphenylboronic acid2. The pyrrolidine ring is a common feature in many biologically active compounds and can be synthesized from different cyclic or acyclic precursors3. However, without more specific information, it’s difficult to provide a detailed synthesis analysis3.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The isobutylphenyl, sulfonyl, quinolyl, and pyrrolidinyl groups would each contribute to the overall structure. However, without a specific molecular structure or a detailed description, it’s challenging to provide a comprehensive analysis2.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions take place. The different functional groups within the molecule would likely react in different ways4. However, without more specific information, it’s difficult to provide a detailed chemical reactions analysis4.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These could include properties like melting point, boiling point, solubility, and reactivity6. However, without more specific information, it’s difficult to provide a detailed analysis of its physical and chemical properties6.Applications De Recherche Scientifique
Temperature-Controlled Desulfonylative Condensation
One application involves temperature-controlled intermolecular desulfonylative condensation. In this process, α-sulfonyl o-hydroxyacetophenones react with 2-formyl azaarenes (including quinolones) to produce azaaryl aurones and flavones. This reaction is facilitated by varying solvents and conditions, and it illustrates the chemical versatility of compounds like {4-[(4-Isobutylphenyl)sulfonyl]-3-quinolyl}(1-pyrrolidinyl)methanone (Chang, Chen, & Tsai, 2018).
Sulfonoglycolipid Studies
Another application is in the study of sulfonoglycolipids. Research on sulfonoglycolipids from the lichenized basidiomycete Dictyonema glabratum reveals intricate details about these compounds' structure and mass spectrometry characteristics. This research contributes to our understanding of complex organic molecules and their potential applications (Sassaki, Gorin, Tischer, & Iacomini, 2001).
Pyridine and Quinoline Transformation
Studies also explore the transformation of pyridine and quinoline derivatives. For instance, the conversion of pyridyl propargylic alcohols to propenones under mild conditions demonstrates the potential of these compounds in organic synthesis and chemical transformations (Erenler & Biellmann, 2005).
Polymer Electrolyte Membrane Research
In the field of material science, specifically in the development of polymer electrolyte membranes for direct methanol fuel cells, compounds like {4-[(4-Isobutylphenyl)sulfonyl]-3-quinolyl}(1-pyrrolidinyl)methanone can be integral. Research in this area focuses on sulfonated polyimide membranes, demonstrating their potential in energy applications (Woo, Oh, Kang, & Jung, 2003).
Photochemical Studies
Photochemical studies of monoazaaromatic compounds, such as quinolines, provide insights into the reactivity and transformation of these compounds under various conditions. This research is essential for understanding the photochemical properties of complex organic compounds (Castellano, Catteau, & Lablache-Combier, 1975).
Safety And Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it is a solid, it could pose a dust hazard. If it is reactive, it could pose a fire or explosion hazard6. However, without more specific information, it’s difficult to provide a detailed analysis of its safety and hazards6.
Orientations Futures
The future directions for research on this compound would depend on its properties and potential applications. For example, if it has promising biological activity, it could be studied further as a potential drug3. However, without more specific information, it’s difficult to provide a detailed analysis of its future directions3.
Please note that this is a general analysis based on the limited information available. For a more detailed and accurate analysis, more specific information about the compound and its context would be needed.
Propriétés
IUPAC Name |
[4-[4-(2-methylpropyl)phenyl]sulfonylquinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S/c1-17(2)15-18-9-11-19(12-10-18)30(28,29)23-20-7-3-4-8-22(20)25-16-21(23)24(27)26-13-5-6-14-26/h3-4,7-12,16-17H,5-6,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVUHAMMRRJHXMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=NC3=CC=CC=C32)C(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2-Methylpropyl)benzenesulfonyl]-3-(pyrrolidine-1-carbonyl)quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2664906.png)
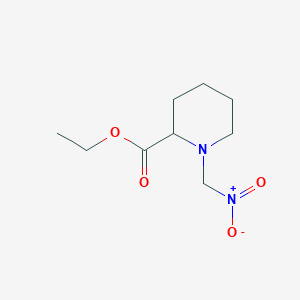
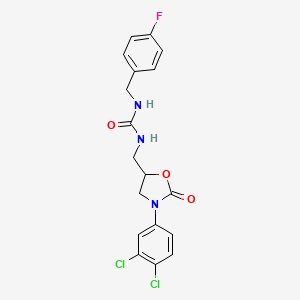
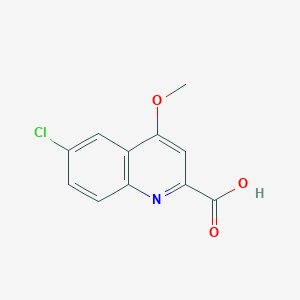
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2664910.png)
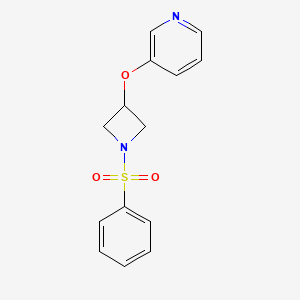
![2-(2-(2-hydroxyethoxy)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2664913.png)
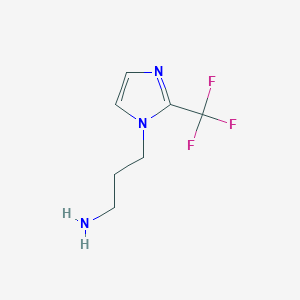
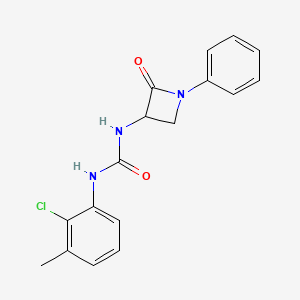
![1-[3-(Methoxymethyl)piperidin-1-yl]prop-2-yn-1-one](/img/structure/B2664917.png)
![1-[3-(1-Methylimidazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2664921.png)
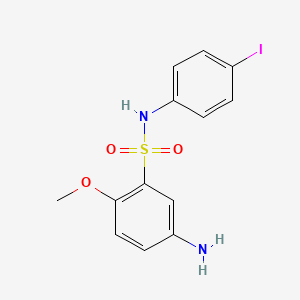
![N-{3-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2664925.png)
![5-acetyl-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2664928.png)